セルーロマイシンA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Caerulomycin A is a natural antibiotic compound first isolated from the bacterium Streptomyces caeruleus. It is known for its unique structure, which includes a 2,2’-bipyridine core. This compound has garnered significant interest due to its diverse biological activities, including antifungal, immunosuppressive, and cytotoxic properties .

科学的研究の応用

Caerulomycin A has a wide range of applications in scientific research:

Chemistry: It serves as a model compound for studying 2,2’-bipyridine derivatives and their chemical properties.

Biology: Caerulomycin A is used to investigate the biosynthesis pathways of natural antibiotics.

Industry: The compound’s antifungal activity is leveraged in the development of antifungal agents.

作用機序

Caerulomycin A exerts its effects primarily by depleting cellular iron content. It reduces iron uptake and increases its release, leading to intracellular iron depletion. This action inhibits ribonucleotide reductase, an enzyme crucial for DNA synthesis, and stimulates MAPK signaling pathways, affecting cell growth and proliferation .

生化学分析

Biochemical Properties

Caerulomycin A interacts with various enzymes and proteins in biochemical reactions. The oxime formation in Caerulomycin A biosynthesis is catalyzed by CrmH, a flavin-dependent two-component monooxygenase . This enzyme is compatible with multiple flavin reductases . The essential biosynthetic gene, camE, plays a significant role in the production of Caerulomycin A .

Cellular Effects

Caerulomycin A exerts profound effects on various types of cells and cellular processes. It influences cell function by causing intracellular iron depletion, reducing iron uptake, and increasing iron release by cells . It also affects cell signaling pathways, gene expression, and cellular metabolism . For instance, it causes cell cycle arrest by inhibiting the ribonucleotide reductase (RNR) enzyme, stimulating MAPKs signaling transduction pathways, and targeting cell cycle control molecules .

Molecular Mechanism

The molecular mechanism of Caerulomycin A involves a series of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The formation of the 2,2’-bipyridine ring in Caerulomycin A biosynthesis involves unusual NRPS activity to engage a trans-acting flavoprotein in C-C bond formation and heterocyclization .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Caerulomycin A change. The production titer of Caerulomycin A was improved through UV mutagenesis and cofactor engineering-directed increase of intracellular riboflavin . This led to a 14.6-fold increase in the titer of Caerulomycin A compared to the initial value .

Metabolic Pathways

Caerulomycin A is involved in several metabolic pathways. The biosynthesis of Caerulomycin A is initiated by the formation of a core 2,2’-bipyridine skeleton, which is catalyzed by a unique hybrid polyketide-nonribosomal peptide synthase (PKS/NRPS) machinery .

準備方法

Synthetic Routes and Reaction Conditions: The total synthesis of Caerulomycin A involves several key steps, including amidation, intramolecular aldol-type condensation, and oxidation reactions. Starting from commercially available materials, these steps are carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of Caerulomycin A can be enhanced through combinatorial genome mining strategies. For instance, marine-derived Actinoalloteichus sp. AHMU CJ021 has been genetically modified to increase the yield of Caerulomycin A. Techniques such as UV mutagenesis and cofactor engineering have been employed to optimize production .

化学反応の分析

Types of Reactions: Caerulomycin A undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, treatment with phosphorus pentachloride in phosphorus oxychloride replaces the hydroxyl function with a chlorine atom .

Common Reagents and Conditions:

Oxidation: Permanganate is used to oxidize Caerulomycin A, leading to the formation of picolinic acid.

Reduction: Reductive removal of chlorine atoms can be achieved using specific reducing agents.

Substitution: Substitution reactions often involve reagents like methyl iodide and silver oxide.

Major Products: The major products formed from these reactions include derivatives such as caerulomycin monomethyl ether and caerulomycin monoacetate .

類似化合物との比較

Caerulomycin A is structurally similar to other 2,2’-bipyridine natural products, such as collismycins. Both compounds share a 2,2’-bipyridine core but differ in their substituents. Collismycins, for example, contain sulfur-containing groups that are absent in Caerulomycin A . This structural difference contributes to their distinct biological activities.

Similar Compounds:

- Collismycins

- Other 2,2’-bipyridine derivatives

Caerulomycin A stands out due to its unique combination of biological activities and its potential for therapeutic applications.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Cerulomycin involves the coupling of two amino acids, L-phenylalanine and L-alanine, followed by a series of reactions to form the cyclic heptapeptide structure with a thiazoline ring and a thiazole ring.", "Starting Materials": ["L-phenylalanine", "L-alanine", "Ethyl chloroformate", "Triethylamine", "Benzyl bromide", "Sodium hydride", "Thioacetic acid", "Methanesulfonic acid", "Hydrogen peroxide", "Sodium hydroxide", "Chloroform", "Methanol", "Diethyl ether"], "Reaction": ["1. Coupling of L-phenylalanine and L-alanine using ethyl chloroformate and triethylamine to form dipeptide intermediate", "2. Protection of the N-terminus of the dipeptide using benzyl bromide and sodium hydride to form Boc-protected dipeptide intermediate", "3. Formation of thiazoline ring by reaction of thioacetic acid and methanesulfonic acid with the Boc-protected dipeptide intermediate", "4. Removal of Boc protecting group using hydrogen peroxide and sodium hydroxide to form thiazoline-containing intermediate", "5. Formation of thiazole ring by reaction of the thiazoline-containing intermediate with chloroform and methanol in the presence of triethylamine", "6. Deprotection of the side chain protecting groups using methanesulfonic acid and diethyl ether to obtain Cerulomycin"] } | |

CAS番号 |

21802-37-9 |

分子式 |

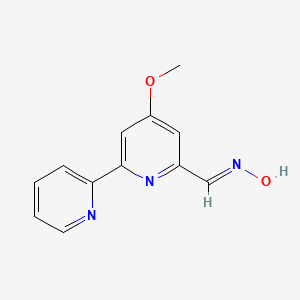

C12H11N3O2 |

分子量 |

229.23 g/mol |

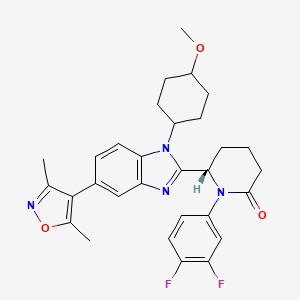

IUPAC名 |

(NZ)-N-[(4-methoxy-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine |

InChI |

InChI=1S/C12H11N3O2/c1-17-10-6-9(8-14-16)15-12(7-10)11-4-2-3-5-13-11/h2-8,16H,1H3/b14-8- |

InChIキー |

JCTRJRHLGOKMCF-ZSOIEALJSA-N |

異性体SMILES |

COC1=CC(=NC(=C1)C2=CC=CC=N2)/C=N\O |

SMILES |

COC1=CC(=NC(=C1)C2=CC=CC=N2)C=NO |

正規SMILES |

COC1=CC(=NC(=C1)C2=CC=CC=N2)C=NO |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Carulomycin A; AC1NTHG8; AC1N-THG8; AC1N THG8 NSC-114341; NSC114341; NSC 114341; HE185727; HE 185727; HE-185727; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5-Dideoxy-5-(3',5'-Dichlorobiphenyl-4-Yl)-4-[(Methoxyacetyl)amino]-L-Arabinonic Acid](/img/structure/B606523.png)

![4-methyl-2-[4-(trifluoromethyl)phenyl]-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]-1,3-thiazole-5-carboxamide](/img/structure/B606529.png)

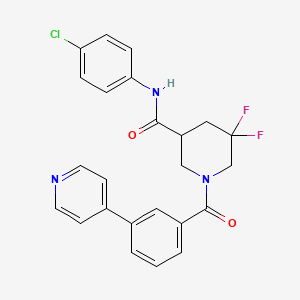

![1-[3,5-bis(trifluoromethyl)benzoyl]-N-(4-chlorophenyl)piperidine-3-carboxamide](/img/structure/B606537.png)

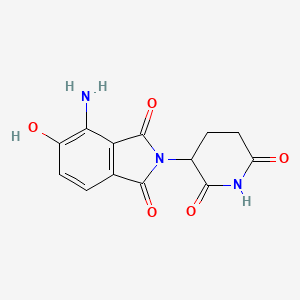

![N-(1H-Indazole-5-yl)-2-oxo-4-[3-(2,6-dimethoxybenzylcarbamoyl)-4-fluorophenyl]-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B606541.png)